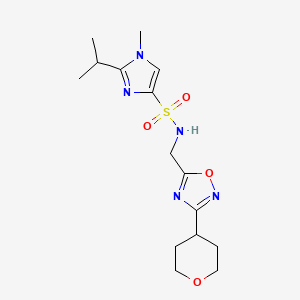
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a 1,2,4-triazole ring, and a morpholine ring . These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine, 1,2,4-triazole, and morpholine rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrogen atoms in the pyrimidine and 1,2,4-triazole rings could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Antitumor Evaluation and Molecular Docking
A series of morpholinylchalcones, which include derivatives related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide, were synthesized and evaluated for antitumor activity. These compounds demonstrated promising in vitro activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Computational studies using MOE 2014.09 software supported these biological activity results, indicating a potential role in cancer treatment research (Muhammad et al., 2017).
Antihypertensive Agents
Research into the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, which have structural similarities to this compound, showed that these compounds have potential as antihypertensive agents. The study synthesized derivatives bearing morpholine, piperidine, or piperazine moieties, and some showed promising antihypertensive activity in both in vitro and in vivo tests (Bayomi et al., 1999).
Antibacterial Activity
Compounds structurally related to this compound, specifically (azolylphenyl)oxazolidinones, were developed to expand the spectrum of antibiotic activity to include Gram-negative organisms. These compounds showed good activity against Haemophilus influenzae and Moraxella catarrhalis, indicating their potential in antibacterial research (Genin et al., 2000).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
Novel derivatives of 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide), structurally similar to this compound, were synthesized and tested for antimicrobial activity. These compounds showed activity against selected bacterial and fungal strains, contributing to the field of antimicrobial research (Majithiya & Bheshdadia, 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to be effective against various strains of microorganisms
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific information available. It’s worth noting that similar compounds have been found to exhibit a wide range of biological activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities . The specific effects of this compound would require further investigation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-17(13-1-3-14(4-2-13)23-5-7-26-8-6-23)22-15-9-16(20-11-19-15)24-12-18-10-21-24/h1-4,9-12H,5-8H2,(H,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHVTJFUBRSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

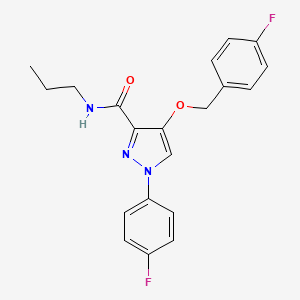
![Methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2945057.png)

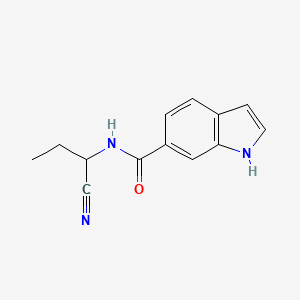
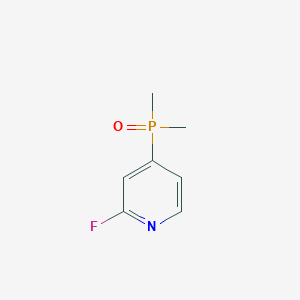
![rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2945064.png)
![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)
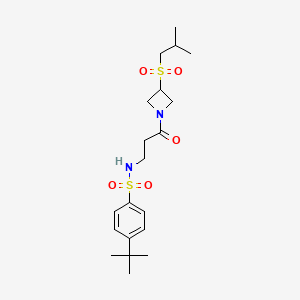
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide](/img/structure/B2945068.png)
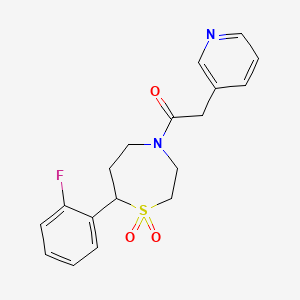

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
